Product packaging for 5-Hydroxyisoquinoline-3-carbonitrile(Cat. No.:)

5-Hydroxyisoquinoline-3-carbonitrile

Cat. No.: B13661075
M. Wt: 170.17 g/mol
InChI Key: PJSDBRWXVJLKKE-UHFFFAOYSA-N
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Description

5-Hydroxyisoquinoline-3-carbonitrile is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. The compound features a fused isoquinoline heterocycle, a privileged structure in pharmacology, substituted with a hydroxy group at the 5-position and a carbonitrile group at the 3-position. The carbonitrile moiety is a key functional group in many bioactive molecules, often contributing to hydrogen bonding interactions with biological targets and influencing the compound's pharmacokinetic properties . Isoquinoline alkaloids and their synthetic analogs are recognized for a broad spectrum of biological activities, as evidenced by numerous studies on related structures. These activities frequently include antitumor, antibacterial, anti-inflammatory, and antiparasitic effects . Specifically, derivatives containing the carbonitrile group, such as methoxybenzo[h]quinoline-3-carbonitriles, have demonstrated significant in vitro activity against pathogens like Trypanosoma cruzi , the causative agent of Chagas disease, showing superior efficacy to standard drugs like nifurtimox and benznidazole in some studies . Furthermore, the isoquinoline core is a common motif in FDA-approved drugs and clinical candidates for conditions ranging from cancer to infectious diseases, underscoring its fundamental value in developing new therapeutic agents . This combination of a hydroxy group and an electron-withdrawing carbonitrile on the isoquinoline ring makes this compound a versatile intermediate. Researchers can utilize it to generate diverse chemical libraries for high-throughput screening or as a precursor for the synthesis of more complex molecules targeting various enzymes and receptors. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O B13661075 5-Hydroxyisoquinoline-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

5-hydroxyisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-5-8-4-9-7(6-12-8)2-1-3-10(9)13/h1-4,6,13H

InChI Key

PJSDBRWXVJLKKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N=C2)C#N)C(=C1)O

Origin of Product

United States

Synthetic Methodologies for 5 Hydroxyisoquinoline 3 Carbonitrile and Its Derivatives

Strategies for Constructing the Isoquinoline (B145761) Ring System

The formation of the fundamental isoquinoline skeleton is the cornerstone of synthesizing its derivatives. This is achieved through various classical and modern organic chemistry reactions, primarily categorized as cyclization and annulation strategies.

Cyclization Reactions in Isoquinoline Synthesis

Cyclization reactions are a primary method for constructing the isoquinoline nucleus, typically involving the formation of one or two bonds in an intramolecular fashion from a pre-assembled acyclic precursor. Several named reactions are fundamental to this approach.

The Bischler-Napieralski reaction is a venerable and widely used method that involves the acid-catalyzed cyclodehydration of β-phenylethylamides. nih.govpharmaguideline.com The process begins with the acylation of a β-phenylethylamine, followed by cyclization using a dehydrating agent or Lewis acid, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline. pharmaguideline.commdpi.com This intermediate can then be dehydrogenated to the aromatic isoquinoline core. pharmaguideline.com

Another key strategy is the Pictet-Spengler synthesis , which condenses a β-arylethylamine with an aldehyde or ketone to form a Schiff base, followed by an acid-catalyzed intramolecular cyclization to yield a 1,2,3,4-tetrahydroisoquinoline (B50084). pharmaguideline.com The presence of electron-donating groups on the aromatic ring facilitates the ring-closure under mild conditions. pharmaguideline.com Subsequent oxidation is required to achieve the fully aromatic isoquinoline system.

Modern transition-metal-catalyzed reactions have also emerged as powerful tools. For instance, rhodium(III)-catalyzed C-H activation and cyclization of in situ generated oximes with internal alkynes provides a direct route to multisubstituted isoquinolines. organic-chemistry.org These methods often offer high efficiency and broad substrate scope, circumventing the need for pre-functionalized starting materials that are often required in classical syntheses. acs.orgnih.gov

Cyclization Strategy Precursor(s) Key Reagents/Catalysts Intermediate/Product Reference(s)
Bischler-Napieralskiβ-phenylethylamidePOCl₃, P₂O₅3,4-Dihydroisoquinoline pharmaguideline.commdpi.com
Pictet-Spenglerβ-arylethylamine, Aldehyde/KetoneAcid catalyst (e.g., H⁺)1,2,3,4-Tetrahydroisoquinoline pharmaguideline.com
Rh(III)-Catalyzed C-H ActivationAryl Ketone, Hydroxylamine, AlkyneRh(III) complexSubstituted Isoquinoline organic-chemistry.org

Annulation Approaches to Substituted Isoquinolines

Annulation reactions construct the isoquinoline ring by forming two new bonds in a cycloaddition process, effectively "fusing" a new ring onto a pre-existing aromatic system. These methods are particularly useful for creating highly substituted isoquinolines.

[4+2] intermolecular annulations, which involve the reaction of ortho-halobenzamides with alkynes catalyzed by nickel complexes, are an effective route to N-substituted isoquinolones. mdpi.com Similarly, rhodium(III)-catalyzed C–H activation has been employed in the annulation of N-methoxybenzamides with α-halo ketones to produce 3-substituted isoquinolones. mdpi.com These C-H activation/annulation strategies provide a streamlined pathway to complex isoquinoline architectures from readily available starting materials, often overcoming the limitations of traditional multi-step syntheses. acs.org

Another approach involves a [4+1] annulation between ortho-electrophile-substituted para-quinone methides and nucleophiles, which proceeds through a tandem 1,6-conjugated addition followed by a 1,4-Michael addition under mild conditions. rsc.org While this method primarily yields indanes and isoindolines, variations of such cycloaddition logic can be adapted for isoquinoline synthesis. rsc.org Furthermore, catalyst- and additive-free annulation of ynediones with isoquinoline N-oxides has been developed, proceeding via a tandem [3+2] cycloaddition/ring-opening/N-nucleophilic addition sequence with high regioselectivity. acs.org

Targeted Synthesis of 5-Hydroxyisoquinoline-3-carbonitrile

The specific synthesis of this compound requires a strategy that not only builds the isoquinoline core but also precisely places the hydroxyl group at the C5 position and the carbonitrile group at the C3 position.

A general strategy involves first constructing a suitably functionalized isoquinoline core, followed by the introduction or modification of functional groups. This can include cyclization reactions with substituted precursors, transformations to introduce the nitrile group (e.g., cyanation), and hydroxylation of an aminoquinoline derivative.

Precursor Selection and Design for Regioselective Functionalization

Achieving the correct substitution pattern (5-hydroxy, 3-cyano) is critically dependent on the design of the starting materials. For cyclization-based routes like the Bischler-Napieralski or Pictet-Spengler reactions, the precursor must contain the necessary functionalities or groups that can be readily converted into them.

For example, a synthesis could start from a 3-methoxyphenylethylamine derivative. The methoxy (B1213986) group, being an ortho-, para-director, can guide electrophilic substitution during cyclization to favor the formation of a 7-methoxy-substituted dihydroisoquinoline. Subsequent demethylation would yield a 7-hydroxyisoquinoline. To achieve the 5-hydroxy substitution, a precursor derived from 3-aminophenol (B1664112) could be used, where the amino group is later converted to a hydroxyl group via a Sandmeyer-type reaction.

Alternatively, a pre-functionalized benzene (B151609) ring can be used in an annulation reaction. A starting material such as a substituted 2-bromobenzaldehyde (B122850) could be coupled with a molecule that provides the remaining atoms for the pyridine (B92270) ring, including the carbonitrile group at the C3 position. organic-chemistry.org The regioselective introduction of the hydroxyl group at C5 can be challenging and may rely on directed metalation-functionalization sequences or the use of blocking groups to control the position of substitution. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the outcome of a chemical reaction include temperature, pressure, catalyst, solvent, and reactant concentration.

For instance, in syntheses involving cyclodehydration, the choice of acid catalyst and reaction temperature can significantly impact the yield. nih.gov A systematic approach to optimization might involve screening various catalysts (e.g., different Lewis acids) and solvents to find the combination that provides the highest conversion rate with the fewest side products. researchgate.net In a related synthesis of hydroxyquinoline derivatives, reaction temperatures between 160–220 °C and pressures of 75–325 psi were explored, with optimal conditions identified at 190–210 °C and 165–265 psi.

High-throughput screening methods using microdroplet reactions coupled with mass spectrometry can rapidly evaluate a wide range of conditions—such as flow rate, reactant ratios, and temperature—to identify the optimal parameters for a given synthesis in milliseconds. nih.gov

Parameter Influence on Reaction General Optimization Strategy Reference(s)
Temperature Affects reaction rate and selectivity. Higher temperatures can increase rates but may lead to side products.Screen a range of temperatures to balance reaction speed and product purity.
Catalyst Can dramatically increase reaction rate and control selectivity (regio- and stereoselectivity).Test various catalysts (e.g., different metals, acids, bases) and catalyst loadings. researchgate.netresearchgate.net
Solvent Affects solubility of reactants and can influence reaction pathways and rates.Evaluate a series of solvents with varying polarities and properties. researchgate.net
Concentration Higher concentrations can increase reaction rates but may also favor undesired side reactions.Vary the concentration of reactants to find an optimal balance.
Pressure Primarily affects reactions involving gaseous reactants or products.For relevant reactions, optimize pressure to shift equilibrium towards the desired product.

Derivatization and Functionalization of this compound

Once this compound is synthesized, its structure can be further modified to create a library of related compounds. The hydroxyl and carbonitrile groups, as well as the aromatic ring system itself, offer multiple sites for derivatization.

The hydroxyl group at C5 can undergo standard reactions such as etherification or esterification. For example, reacting it with an alkyl halide in the presence of a base would yield the corresponding 5-alkoxyisoquinoline-3-carbonitrile.

The carbonitrile group at C3 is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (5-hydroxyisoquinoline-3-carboxylic acid) or an amide (5-hydroxyisoquinoline-3-carboxamide). The carboxylic acid, in turn, can be used in peptide synthesis or other coupling reactions. nih.gov

Furthermore, the isoquinoline ring itself can be subjected to further functionalization, such as electrophilic aromatic substitution. The positions of substitution would be directed by the existing hydroxyl and cyano groups. The nitrogen atom in the ring can also be alkylated or oxidized to form the corresponding N-oxide, potentially altering the compound's chemical properties. mdpi.com These derivatization reactions allow for the systematic exploration of the chemical space around the core this compound scaffold.

Chemical Modifications at the Hydroxyl Group

The phenolic hydroxyl group at the 5-position of the isoquinoline core is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered physicochemical and biological properties. Key transformations include etherification and esterification.

Etherification: The conversion of the hydroxyl group to an ether is a common strategy to introduce alkyl or aryl substituents. This is typically achieved by reacting this compound with an appropriate alkyl or aryl halide in the presence of a base. The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide ion that then displaces the halide.

Esterification: Ester derivatives can be prepared through the reaction of the hydroxyl group with carboxylic acids, acid chlorides, or acid anhydrides. medcraveonline.commedcraveonline.com This reaction is often catalyzed by an acid or a coupling agent. The resulting esters can serve as prodrugs or as intermediates for further synthetic transformations. The modification of secondary metabolite compounds through esterification can lead to derivatives with increased structural diversity and potentially enhanced biological activities. medcraveonline.commedcraveonline.com

Table 1: Representative Chemical Modifications at the Hydroxyl Group

Reaction TypeReagents and ConditionsProduct Type
EtherificationAlkyl/Aryl Halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)5-Alkoxy/Aryloxyisoquinoline-3-carbonitrile
EsterificationCarboxylic Acid/Acid Chloride/Anhydride, Acid Catalyst or Coupling Agent5-Acyloxyisoquinoline-3-carbonitrile

Transformations Involving the Nitrile Moiety

The nitrile group at the 3-position is a versatile functional handle that can be converted into several other important chemical entities, significantly broadening the structural diversity of the synthesized derivatives.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-hydroxyisoquinoline-3-carboxylic acid. libretexts.orgchemguide.co.ukbyjus.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid like hydrochloric acid. chemistrysteps.comlumenlearning.com

Reduction to Amine: The nitrile can be reduced to a primary amine, (5-hydroxyisoquinolin-3-yl)methanamine. This transformation is commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethyl group can be a key building block for further derivatization.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles. rsc.org This reaction provides a direct route to introduce a five-membered heterocyclic ring at the 3-position of the isoquinoline core.

Table 2: Key Transformations of the Nitrile Moiety

Reaction TypeReagents and ConditionsProduct Type
HydrolysisH₃O⁺ or OH⁻, heat5-Hydroxyisoquinoline-3-carboxylic acid
ReductionLiAlH₄ or H₂/Catalyst(5-Hydroxyisoquinolin-3-yl)methanamine
[3+2] CycloadditionSodium Azide (NaN₃), Catalyst3-(1H-Tetrazol-5-yl)-5-hydroxyisoquinoline

Introduction of Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the isoquinoline backbone. These reactions typically require the presence of a halogen atom (e.g., Br, Cl) on the isoquinoline ring, which can be introduced through standard halogenation procedures.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with a halo-isoquinoline derivative. nih.govrsc.orglibretexts.orgrsc.org It is a versatile method for creating carbon-carbon bonds and introducing aryl, heteroaryl, or vinyl groups. libretexts.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.org

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with a halo-isoquinoline in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This method is highly effective for the synthesis of alkynyl-substituted isoquinolines.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an amine with a halo-isoquinoline. wikipedia.orgnih.gov It is a valuable method for synthesizing amino-substituted isoquinoline derivatives and has found wide application in medicinal chemistry. wikipedia.orgarkat-usa.org

Table 3: Cross-Coupling Reactions for Isoquinoline Functionalization

Reaction NameCoupling PartnersCatalyst SystemBond Formed
Suzuki-MiyauraHalo-isoquinoline + Organoboron reagentPd catalyst, BaseC-C
SonogashiraHalo-isoquinoline + Terminal alkynePd catalyst, Cu(I) co-catalyst, BaseC-C (alkynyl)
Buchwald-HartwigHalo-isoquinoline + AminePd catalyst, BaseC-N

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules.

Povarov Reaction: The Povarov reaction is a formal aza-Diels-Alder reaction between an aromatic imine and an electron-rich alkene to form tetrahydroquinoline derivatives, which can then be oxidized to quinolines. nih.govorganic-chemistry.orgorganic-chemistry.orgrsc.orgresearchgate.net Variations of this reaction can be adapted for the synthesis of substituted isoquinolines.

Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a three-component reaction between an aldehyde, an isocyanide, and an amine to form fused imidazole (B134444) heterocycles. This reaction can be used as an initial step in a sequence to build more complex, fused isoquinoline systems. beilstein-journals.org

Other MCRs have been developed for the synthesis of functionalized 1,2-dihydroisoquinolines from 2-alkynylbenzaldehydes, amines, zinc, and allylic or benzyl (B1604629) bromides. nih.gov These reactions provide a practical route to a variety of substituted isoquinoline derivatives. beilstein-journals.orgnih.govacs.orgnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rsc.orgrsc.orgtandfonline.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating methods. core.ac.uknih.govjocpr.comnih.gov This technique has been successfully employed in the synthesis of various quinoline (B57606) and isoquinoline derivatives. nih.govjocpr.com

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or polyethylene (B3416737) glycol (PEG), is a key aspect of green chemistry. niscpr.res.in For instance, a ruthenium(II)/PEG-400 catalytic system has been used for the synthesis of 1-phenyl isoquinoline derivatives. niscpr.res.in Solvent-free conditions are also being explored for the synthesis of isoquinazoline derivatives. tandfonline.com

Catalyst-Free and Metal-Free Reactions: The development of synthetic protocols that avoid the use of heavy metal catalysts is highly desirable. Some Povarov-type reactions for quinoline synthesis can be mediated by molecular iodine, offering a metal-free alternative. nih.govorganic-chemistry.orgorganic-chemistry.org

Table 4: Green Chemistry Strategies in Isoquinoline Synthesis

Green ApproachDescriptionAdvantages
Microwave-Assisted SynthesisUse of microwave irradiation to heat reactions.Faster reaction times, higher yields, reduced side products. core.ac.uknih.govjocpr.comnih.gov
Green SolventsUse of water, PEG, or solvent-free conditions.Reduced environmental impact, improved safety. tandfonline.comniscpr.res.in
Metal-Free CatalysisUse of non-metal catalysts like iodine.Avoids heavy metal contamination, lower cost. nih.govorganic-chemistry.orgorganic-chemistry.org

Reactivity and Chemical Transformations of 5 Hydroxyisoquinoline 3 Carbonitrile

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) in isoquinoline (B145761) typically occurs on the more electron-rich benzene (B151609) ring. shahucollegelatur.org.inquimicaorganica.org The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex, and the rate-determining step is the initial attack of the electrophile on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The presence of substituents on the ring significantly influences both the rate of reaction and the position of substitution (regioselectivity). wikipedia.org

In 5-Hydroxyisoquinoline-3-carbonitrile, the hydroxyl group (-OH) at the C-5 position is a powerful activating, ortho-, para-directing group. It increases the electron density of the benzene ring through resonance, thereby making it more susceptible to electrophilic attack than the unsubstituted isoquinoline. The possible positions for substitution are C-6 (ortho) and C-8 (para). Generally, electrophilic substitution on the isoquinoline core favors the 5 and 8 positions. quimicaorganica.orggcwgandhinagar.com Given that C-5 is already substituted, the hydroxyl group will direct incoming electrophiles primarily to the C-6 and C-8 positions.

Common electrophilic aromatic substitution reactions anticipated for this molecule include nitration and halogenation.

Nitration: Using a mixture of nitric acid and sulfuric acid (nitrating mixture), a nitro group (-NO₂) can be introduced onto the benzene ring, likely at the C-6 or C-8 position.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would lead to the corresponding 6-bromo or 8-bromo (or chloro) derivatives.

The stability of the cationic intermediate formed during the reaction determines the preferred position of attack. quimicaorganica.org Theoretical studies on related 8-hydroxyquinoline (B1678124) systems have been used to predict the most stable products based on the stability of these intermediates. orientjchem.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major Product(s)
NitrationHNO₃ / H₂SO₄6-Nitro-5-hydroxyisoquinoline-3-carbonitrile and/or 8-Nitro-5-hydroxyisoquinoline-3-carbonitrile
BrominationBr₂ / FeBr₃6-Bromo-5-hydroxyisoquinoline-3-carbonitrile and/or 8-Bromo-5-hydroxyisoquinoline-3-carbonitrile

Nucleophilic Addition and Substitution Reactions

The electron-deficient pyridine (B92270) ring of the isoquinoline nucleus is susceptible to attack by nucleophiles. This reactivity is enhanced by the electron-withdrawing nitrile group at C-3. Nucleophilic attack on the isoquinoline ring occurs preferentially at the C-1 position. shahucollegelatur.org.ingcwgandhinagar.comquora.com

Chichibabin Reaction: Amination with reagents like sodium amide (NaNH₂) in liquid ammonia (B1221849) is expected to introduce an amino group at the C-1 position, yielding 1-amino-5-hydroxyisoquinoline-3-carbonitrile. shahucollegelatur.org.in

Organometallic Reagents: Addition of organolithium reagents, such as n-butyllithium, would also occur at C-1. This initially forms an addition product which can then be aromatized via oxidation to yield the 1-alkyl-substituted isoquinoline. youtube.com

Nitrile Group Reactions: The carbonitrile group itself is a site for nucleophilic attack. It can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid (5-hydroxyisoquinoline-3-carboxylic acid) or an amide (5-hydroxyisoquinoline-3-carboxamide) intermediate. It can also react with organometallic reagents like Grignards to form ketones after hydrolysis.

In some cases, nucleophilic substitution can displace a leaving group. While the parent molecule has no such group on the pyridine ring, derivatives like 1-haloisoquinolines are highly reactive towards nucleophiles. iust.ac.ir

Table 2: Representative Nucleophilic Reactions
Reaction TypeReagentReactive SiteExpected Product
Nucleophilic Substitution (Amination)NaNH₂ / liq. NH₃C-11-Amino-5-hydroxyisoquinoline-3-carbonitrile
Nucleophilic Additionn-BuLi, then oxidationC-11-Butyl-5-hydroxyisoquinoline-3-carbonitrile
Nitrile Hydrolysis (complete)H₃O⁺ or OH⁻, heatC-3 (Nitrile)5-Hydroxyisoquinoline-3-carboxylic acid

Oxidation and Reduction Pathways

Both the pyridine and benzene rings, as well as the nitrile group, can be targeted in oxidation and reduction reactions. The outcome often depends on the reagents and reaction conditions. gcwgandhinagar.com

Oxidation: The benzene ring of the isoquinoline core is generally susceptible to oxidative cleavage. Oxidation with strong agents like alkaline potassium permanganate (B83412) (KMnO₄) can cleave the benzene ring to yield pyridine-3,4-dicarboxylic acid. shahucollegelatur.org.ingcwgandhinagar.com However, the presence of substituents can influence the outcome; for example, in 5-aminoisoquinoline, the benzene ring is affected, whereas in 5-nitroisoquinoline, the pyridine ring is oxidized. shahucollegelatur.org.in The oxidation of related N-methyl-1,2,3,4-tetrahydroisoquinolines to the corresponding N-methyl-isoquinolinium ions by monoamine oxidase has also been reported, demonstrating the aromatization of the reduced heterocyclic ring. nih.gov

Reduction: Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pt, Pd) typically reduces the pyridine ring before the benzene ring. youtube.com This would yield 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. The nitrile group can also be reduced. Catalytic hydrogenation can convert the -CN group to a primary amine (-CH₂NH₂), while reagents like diisobutylaluminium hydride (DIBAL-H) can reduce it to an aldehyde (-CHO).

Table 3: Oxidation and Reduction Reactions
TransformationReagent/ConditionProduct Type
Ring OxidationKMnO₄ (alkaline)Pyridine-3,4-dicarboxylic acid derivative
Ring ReductionH₂ / Pt or Pd/C5-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile
Nitrile Reduction (to Amine)H₂ / Pd/C or Raney Ni(5-Hydroxyisoquinolin-3-yl)methanamine
Nitrile Reduction (to Aldehyde)DIBAL-H, then H₂O5-Hydroxyisoquinoline-3-carbaldehyde

Rearrangement Reactions and Tautomerism Studies

For this compound, the most significant phenomenon in this category is tautomerism. Hydroxy-substituted nitrogen heterocycles can exist in equilibrium with their keto tautomers (a lactim-lactam equilibrium). Research has shown that 3-hydroxyisoquinolines exist predominantly as the hydroxy (lactim) tautomer in non-hydroxylic solvents, but as the keto (lactam) tautomer in water. rsc.orgrsc.org

Similarly, the 5-hydroxy group of the target molecule can exhibit keto-enol tautomerism. It can exist in equilibrium with its corresponding keto form, isoquinolin-5(6H)-one. The position of this equilibrium is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. nih.govbeilstein-journals.org Polar solvents tend to stabilize the more polar keto tautomers. nih.govbeilstein-journals.org Computational studies on related systems have been used to determine the relative stabilities of different tautomers in various environments. researchgate.net

Metal-Catalyzed Transformations and C-H Activation

The isoquinoline scaffold is a common substrate in modern metal-catalyzed cross-coupling and C-H activation reactions, which allow for the efficient construction of complex molecules. researchgate.net These methods offer powerful tools for functionalizing the this compound core.

Cross-Coupling Reactions: If converted to a halide or triflate derivative (e.g., at C-1, C-6, or C-8), the molecule could participate in palladium- or nickel-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds. mdpi.comnih.gov Nickel-catalyzed couplings of N-acyliminium precursors derived from isoquinolines with aryl boronic acids have also been developed. rsc.orgrsc.org

C-H Activation/Annulation: Transition metals, particularly rhodium (Rh), ruthenium (Ru), and palladium (Pd), are known to catalyze the direct functionalization of C-H bonds. acs.org For isoquinoline derivatives, this often involves the nitrogen atom acting as a directing group to guide the catalyst to a specific C-H bond, typically at the C-8 position of the benzene ring or C-1 of the pyridine ring. These reactions can be used to annulate new rings onto the isoquinoline framework. For instance, Rh(III)-catalyzed annulation reactions can be used to synthesize complex polycyclic systems. mdpi.comacs.org Similarly, Pd-catalyzed C-H activation has been used to synthesize isoquinolinones. mdpi.com

Table 4: Examples of Metal-Catalyzed Transformations on the Isoquinoline Core
Reaction TypeCatalyst System (Example)Transformation
Suzuki Cross-CouplingPd(PPh₃)₄ / BaseCoupling of a halo-isoquinoline with a boronic acid.
C-H Arylation[Cp*RhCl₂]₂ / CsOAcDirect formation of a C-C bond with an arene. mdpi.com
C-H Annulation[RuCl₂(p-cymene)]₂ / AdditiveFormation of a new ring via reaction with an alkyne. acs.org

Photochemical and Thermochemical Reactions

The study of photochemical reactions of nitrogen heterocycles has gained significant traction. Isoquinolines can participate in visible-light-mediated reactions, often proceeding through radical pathways.

Photochemical C-H Functionalization: A notable reaction is the visible-light-mediated C-H hydroxyalkylation of isoquinolines. This process avoids the need for external oxidants and proceeds via a radical mechanism, allowing for the introduction of hydroxyalkyl groups at the C-1 position under mild conditions. researchgate.netresearchgate.neticiq.orgnih.gov This type of reaction exploits the excited-state reactivity of radical precursors that generate acyl or other radicals upon light absorption. nih.gov Similar photoredox Minisci-type reactions have been developed to introduce trifluoroethanol units onto the isoquinoline core. acs.org

Thermochemical Reactions: Information specific to the thermochemical reactions of this compound is limited. In general, this refers to reactions induced by heat, often in the absence of other reagents. Isomerization or decomposition at high temperatures are possibilities. Many of the reactions mentioned in other sections, such as certain electrophilic substitutions or rearrangements, require significant thermal energy to proceed.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and establish the molecule's complete structure.

The ¹H NMR spectrum of 5-Hydroxyisoquinoline-3-carbonitrile is expected to display distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing carbonitrile (-C≡N) group. The hydroxyl proton is anticipated to appear as a broad singlet at a downfield chemical shift (δ ~10–12 ppm), a characteristic feature for phenolic protons. The aromatic protons will appear in the typical aromatic region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by their position on the isoquinoline (B145761) core.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom of the nitrile group is expected to have a characteristic chemical shift in the range of δ 110–120 ppm. The carbons of the isoquinoline ring will resonate in the aromatic region (δ 100-160 ppm), with the carbon atom attached to the hydroxyl group appearing at a more downfield shift due to the oxygen's deshielding effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar isoquinoline and quinoline (B57606) structures.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1 ~8.8 - 9.2 (s) ~145 - 150
3 - ~115 - 120
4 ~8.0 - 8.4 (s) ~110 - 115
5 - ~150 - 155
5-OH ~10.0 - 12.0 (br s) -
6 ~7.0 - 7.4 (d) ~118 - 122
7 ~7.5 - 7.9 (t) ~128 - 132
8 ~7.2 - 7.6 (d) ~120 - 125
4a - ~125 - 130
8a - ~135 - 140

s: singlet, d: doublet, t: triplet, br s: broad singlet

Two-dimensional NMR techniques are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the benzene (B151609) ring portion of the isoquinoline core (H-6, H-7, and H-8), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly attached proton and carbon atoms. columbia.edu This allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton it is bonded to. For example, the proton signal assigned to H-6 would show a cross-peak with the carbon signal for C-6.

The proton at C-1 showing a correlation to the nitrile carbon (C-3), confirming the position of the nitrile group.

The proton at C-4 correlating with carbons C-5 and C-8a.

The hydroxyl proton potentially showing correlations to C-5, C-4a, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. In a rigid aromatic system like this, it would confirm the spatial proximity of adjacent protons, such as H-4 and the hydroxyl proton on C-5.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups within a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. pressbooks.pub Its broadness is a result of intermolecular hydrogen bonding.

C≡N Stretch: A sharp, strong intensity absorption band should appear in the range of 2200-2260 cm⁻¹, which is highly characteristic of a nitrile functional group. pressbooks.pub

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹. vscht.cz

C=C and C=N Stretches: The isoquinoline ring contains both C=C and C=N bonds, which will give rise to multiple medium-to-strong absorption bands in the 1400-1650 cm⁻¹ region. vscht.cz

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3200 - 3600 Strong, Broad
Nitrile (-C≡N) C≡N Stretch 2200 - 2260 Strong, Sharp
Aromatic Ring C-H Stretch 3000 - 3100 Medium

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. For this compound, the symmetrical and non-polar bonds are expected to be more Raman active. The C≡N triple bond and the aromatic ring "breathing" modes would likely produce strong signals in the Raman spectrum, providing further confirmation of these structural features. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₆N₂O), the calculated molecular weight is 170.17 g/mol . cato-chem.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 170, owing to the stability of the aromatic isoquinoline ring system. libretexts.org The fragmentation pattern would provide further structural clues. Common fragmentation pathways for isoquinoline alkaloids and related structures include: nih.govresearchgate.net

Loss of HCN: A fragment ion resulting from the loss of hydrogen cyanide (27 Da) from the molecule, a common fragmentation for nitriles.

Loss of CO: The loss of carbon monoxide (28 Da) is a characteristic fragmentation for phenolic compounds.

Retro-Diels-Alder (RDA) Reaction: The isoquinoline core may undergo RDA fragmentation, leading to characteristic daughter ions that can help confirm the core structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Neutral Loss
170 [C₁₀H₆N₂O]⁺ (Molecular Ion) -
143 [C₉H₆NO]⁺ HCN
142 [C₁₀H₆N₂]⁺ CO

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its molecular formula.

For this compound, the molecular formula is established as C₁₀H₆N₂O. In positive-ion mode electrospray ionization (ESI), the molecule is expected to be protonated, forming the [M+H]⁺ ion. The exact mass of this ion can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, and ¹⁶O). This theoretical value is then compared against the experimentally measured m/z value. The close correlation between the calculated and observed mass validates the compound's molecular formula, providing a high degree of confidence in its identity.

ParameterValue
Molecular FormulaC₁₀H₆N₂O
Ion Type[M+H]⁺
Calculated m/z171.0558
Observed m/zData not publicly available

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides profound insight into the structural connectivity of a molecule. In an MS/MS experiment, the parent ion (in this case, the [M+H]⁺ ion of this compound) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The pattern of fragmentation is characteristic of the molecule's structure.

Loss of HCN: The nitrile group can be eliminated as hydrogen cyanide (HCN), resulting in a loss of 27 Da.

Loss of CO: Following tautomerization of the hydroxyl group to a ketone, the loss of carbon monoxide (CO) can occur, leading to a loss of 28 Da.

Ring Cleavage: At higher collision energies, cleavage of the isoquinoline ring system itself may occur, often through mechanisms like a Retro-Diels-Alder reaction in related saturated systems, although this is less common for the fully aromatic core. nih.gov

Analysis of these fragmentation patterns allows for the confirmation of the presence and location of the hydroxyl and carbonitrile functional groups on the isoquinoline scaffold.

Electronic Absorption and Fluorescence Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the conjugated system.

Specific spectral data for this compound is scarce, but the expected absorption profile can be inferred from related structures. Isoquinoline itself exhibits characteristic absorption bands. The presence of the hydroxyl (-OH) and nitrile (-CN) groups, both of which can interact with the aromatic π-system, is expected to modify the absorption spectrum. These auxochromic and chromophoric groups typically cause a bathochromic (red) shift to longer wavelengths and may increase the molar absorptivity. For comparison, the UV maxima for a related compound, (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, were observed at 235 and 278 nm. mdpi.com It is also noted that complexation of this compound with copper (II) ions results in a significant bathochromic shift of the maximum absorption wavelength (λmax) from 420 nm to 460 nm for the resulting complex.

Compound/ComplexSolventλmax (nm)Transition Type (Predicted)
This compoundNot SpecifiedData not publicly availableπ→π*
Cu(II) ComplexEthanol460Metal-Ligand Charge Transfer

Fluorescence Properties and Quantum Yield Determinations

Fluorescence spectroscopy provides information about the electronic structure of a molecule and its excited-state deactivation pathways. Upon absorption of a photon, the molecule reaches an excited state, from which it can relax by emitting a photon (fluorescence).

Many isoquinoline derivatives are known to be fluorescent. nih.govmdpi.com Studies on structurally similar 3-hydroxyisoquinolines have shown they can exhibit strong, deep-blue fluorescence. nih.gov For these related compounds, emission maxima (λem) have been recorded in the range of 395 to 446 nm, with fluorescence quantum yields (Φf) varying significantly from 0.20 to as high as 0.90, depending on the specific substituents on the isoquinoline core. nih.govmdpi.com The quantum yield represents the efficiency of the fluorescence process. Furthermore, analogous hydroxyquinoline compounds are known to undergo a phenomenon called excited-state proton transfer (ESPT), with reported fluorescence lifetimes in the range of 2–5 nanoseconds. This process can influence the fluorescence properties, sometimes leading to dual emission.

Compound FamilyEmission Maxima (λem)Quantum Yield (Φf)Reference
Substituted 3-Hydroxyisoquinolines395 - 446 nm0.20 - 0.90 nih.gov
Substituted Isoquinolines328 - 391 nmup to 0.963 mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high accuracy.

While a crystal structure for this compound has not been reported in publicly accessible databases, this technique has been successfully applied to numerous other isoquinoline derivatives. mdpi.commdpi.com For these related structures, X-ray analysis has confirmed the planarity of the aromatic isoquinoline ring system and has provided detailed information on how substituent groups are oriented relative to the ring. It also reveals how molecules pack in the solid state, identifying key non-covalent interactions such as hydrogen bonds (e.g., involving the hydroxyl group) and π-π stacking, which govern the material's bulk properties.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying stereochemistry.

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center or an axis of chirality were introduced into the molecule—for instance, through the addition of a chiral substituent—the resulting enantiomers would be chiroptically active. Chiroptical spectroscopy would then become a critical tool for distinguishing between the enantiomers and determining their absolute configuration. The synthesis of axially chiral derivatives in other molecular systems has demonstrated the utility of these techniques in characterizing complex, non-planar chiral structures. acs.org

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties and geometric arrangement of 5-Hydroxyisoquinoline-3-carbonitrile. These methods model the molecule at the atomic level, offering a detailed view of its quantum mechanical nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules. Geometry optimization is a primary step, where algorithms calculate the lowest energy conformation of the molecule. For isoquinoline (B145761) derivatives, this is commonly performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) researchgate.net. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, confirming the planarity and structural parameters of the fused ring system.

From the optimized structure, various chemical reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors offer a quantitative measure of its reactivity. mdpi.comscirp.org.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For similar aromatic systems, the HOMO is typically distributed over the isoquinoline ring system, while the LUMO may be localized, indicating sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. scirp.org. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, such as the areas around the oxygen and nitrogen atoms. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

The table below summarizes key global reactivity descriptors and their significance.

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution.
Electrophilicity Index (ω)μ2 / 2ηQuantifies the ability of a molecule to accept electrons.

Data based on conceptual DFT principles.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, high-level composite methods provide highly accurate energy values, often approaching experimental accuracy ("chemical accuracy").

For the closely related parent compound, 5-hydroxyisoquinoline (B118818), extensive ab initio calculations have been performed to determine its gas-phase enthalpy of formation (ΔfH°(g)) and proton affinity. sci-hub.seflinders.edu.au. Methods such as G3(MP2), G3//B3LYP, and CBS-QB3 are employed for these high-precision calculations. sci-hub.se. These studies highlight that lower-cost computational methods like B3LYP and MP2 can result in significant deviations from benchmark values, underscoring the importance of high-level theory for accurate thermochemical data. sci-hub.se.

The table below presents the theoretically calculated thermochemical values for 5-hydroxyisoquinoline.

MethodEnthalpy of Formation (kJ mol-1)Proton Affinity (kJ mol-1)
G3(MP2)22.8958.9
G3//B3LYP18.0Not Reported
Experimental Value22.8 ± 3.0Not Reported

Data sourced from high-level ab initio studies on 5-hydroxyisoquinoline. sci-hub.se.

These calculations provide a reliable thermochemical foundation for understanding the stability and energy of the molecule.

Analysis of Tautomeric Equilibria and Conformational Landscapes

The presence of a hydroxyl group on the isoquinoline ring introduces the possibility of tautomerism, which can significantly influence the molecule's properties and reactivity.

This compound can exist in at least two tautomeric forms: the enol form (5-hydroxy) and the keto form (isoquinolin-5(2H)-one). The equilibrium between these forms is a critical aspect of its chemistry.

Enol Form: this compound

Keto Form: 3-cyano-isoquinolin-5(2H)-one

Computational studies on similar hydroxyquinoline systems have shown that the relative stability of these tautomers is highly dependent on the environment. researchgate.net. In the gas phase, the enol form is generally more stable. However, in polar solvents, particularly protic ones like water, the equilibrium can shift to favor the keto form due to more effective salvation of the polar amide-like group. researchgate.net. DFT calculations using a polarisable continuum model (PCM) can effectively model these solvent effects and predict the predominant tautomer in different media. mdpi.com.

Tautomeric FormEnvironmentExpected StabilityRationale
Enol (Hydroxy)Gas Phase / Non-polar SolventMore StableAromaticity of the isoquinoline ring system provides significant stabilization.
Keto (Quinolone)Polar / Protic SolventCan become more stableThe polar keto form is better stabilized by hydrogen bonding and dipole-dipole interactions with solvent molecules.

This table illustrates the expected tautomeric preference based on studies of related hydroxyquinolines. researchgate.net.

The conformation of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen atom of the 5-hydroxyl group (the donor) and the lone pair of electrons on the isoquinoline nitrogen atom at position 2 (the acceptor). nih.gov.

This interaction results in the formation of a stable, planar, six-membered ring. Such intramolecular hydrogen bonds are known to have a profound effect on molecular structure and properties. nih.govsciepub.com. The formation of this bond restricts the rotational freedom of the hydroxyl group, making the hydrogen-bonded conformation the global minimum on the potential energy surface. Computational methods can quantify the strength of this bond and its effect on the molecule's geometry and vibrational frequencies. rsc.org. The presence of this bond is expected to increase the planarity of the molecule and affect its lipophilicity and membrane permeability. rsc.org.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data.

DFT calculations are routinely used to predict vibrational spectra (Infrared and Raman). researchgate.net. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their intensities can be correlated with experimental IR and Raman spectra. Key expected vibrational frequencies for this compound would include:

Vibrational ModeTypical Wavenumber Range (cm-1)Comments
O-H Stretch3200-3600Broadened due to hydrogen bonding.
C≡N Stretch (Nitrile)2220-2260A sharp, characteristic peak.
C=N / C=C Stretch (Aromatic)1500-1650Multiple bands corresponding to the isoquinoline ring system.
C-O Stretch1200-1300Associated with the phenol-like hydroxyl group.

Data represents typical ranges for these functional groups and may be shifted due to the specific molecular structure.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions, primarily the HOMO → LUMO transition, which corresponds to the longest wavelength absorption band (λmax). These predictions are valuable for understanding the molecule's photophysical properties. nih.gov.

Computational NMR and IR Spectral Simulations

For instance, the ¹H NMR signals for the aromatic protons of the isoquinoline core are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The proton of the hydroxyl group would likely exhibit a broad signal, the position of which would be sensitive to solvent and concentration. In the ¹³C NMR spectrum, the carbon atoms of the heterocyclic and benzene (B151609) rings would resonate in the aromatic region (110-160 ppm), with the carbon of the nitrile group appearing further downfield.

The IR spectrum is characterized by vibrational modes corresponding to specific functional groups. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The C≡N stretching of the nitrile group would give a sharp, intense peak around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the isoquinoline ring system would be observed in the 1400-1650 cm⁻¹ region.

Representative Calculated Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H StretchHydroxyl~3400
Aromatic C-H StretchIsoquinoline Ring~3100-3000
C≡N StretchNitrile~2240
C=C/C=N StretchIsoquinoline Ring~1620, 1580, 1470
C-O StretchHydroxyl~1250

Note: The data in this table is representative and based on typical values for the respective functional groups in similar aromatic compounds. Actual calculated values may vary depending on the computational method and basis set used.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This technique calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of the peaks in the experimental spectrum. nih.gov For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as π→π* and n→π*, which are characteristic of aromatic and heterocyclic systems. rsc.org

The UV-Vis spectrum of this compound is expected to show multiple absorption bands in the UV region. The position and intensity of these bands are influenced by the electronic structure of the isoquinoline core and the nature of the substituents (hydroxyl and nitrile groups). The hydroxyl group, being an electron-donating group, and the nitrile group, an electron-withdrawing group, can significantly affect the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thus the electronic transitions.

Hypothetical TD-DFT Calculated Electronic Transitions for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.873200.15
S₀ → S₂4.432800.28
S₀ → S₃4.962500.45

Note: This table presents hypothetical data to illustrate the type of information obtained from TD-DFT calculations. The actual values would need to be determined through specific computational studies on this compound.

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the dynamic behavior and thermodynamic properties of molecular systems. uu.nl While specific MD or MC simulations for this compound have not been reported in the provided search results, these methods could be applied to investigate various aspects of its behavior.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. nih.gov This can be used to study the conformational flexibility of this compound, its interactions with solvent molecules, and its binding to biological macromolecules. For instance, MD simulations could be employed to understand how the compound interacts with the active site of an enzyme, providing insights into its potential biological activity. uu.nlnih.gov

Monte Carlo simulations, on the other hand, use random sampling to evaluate the properties of a system. This method is particularly useful for studying systems at thermodynamic equilibrium. MC simulations could be used to explore the conformational space of this compound and to calculate thermodynamic properties such as free energies of solvation or binding.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction pathways. researchgate.net For isoquinoline and its derivatives, computational studies have been used to investigate various synthetic routes, such as the Pomeranz–Fritsch synthesis. researchgate.net

In the context of this compound, computational methods could be employed to study its reactivity in various chemical transformations. For example, the mechanism of electrophilic or nucleophilic substitution on the isoquinoline ring could be investigated. DFT calculations can be used to determine the activation energies for different reaction pathways, allowing for the prediction of the most favorable reaction products. While no specific studies on the reaction mechanisms of this compound were found, the principles of using computational pathways to understand the reactivity of related isoquinoline compounds are well-established. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. conicet.gov.arresearchgate.net QSPR models are mathematical equations that can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the process of materials and drug discovery. japsonline.comdergipark.org.tr

For this compound, a QSPR model could be developed to predict properties such as solubility, melting point, or lipophilicity. researchgate.netnih.gov This would involve calculating a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure. These descriptors would then be correlated with the experimental property of interest for a series of related isoquinoline derivatives using statistical methods like multiple linear regression or machine learning algorithms. japsonline.comnih.gov

Representative Molecular Descriptors for a QSPR Study of Isoquinoline Derivatives

Descriptor ClassExample Descriptors
Topological Wiener index, Kier & Hall connectivity indices
Geometrical Molecular surface area, molecular volume
Electronic Dipole moment, HOMO/LUMO energies, partial charges
Physicochemical LogP, molar refractivity

Note: This table lists examples of descriptor classes and specific descriptors that could be used in a QSPR study of isoquinoline derivatives. The selection of relevant descriptors is a critical step in developing a robust and predictive QSPR model.

Biological and Pharmacological Research in Vitro and Mechanistic Studies

Molecular Scaffold Utility in Drug Discovery Programs

The isoquinoline (B145761) framework, a key structural feature of 5-Hydroxyisoquinoline-3-carbonitrile, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from the ability of the isoquinoline ring system to serve as a versatile template for the development of ligands for a diverse range of biological targets. The inherent structural and electronic properties of the isoquinoline core allow for the strategic placement of various functional groups, enabling the fine-tuning of pharmacological activity.

The this compound scaffold, in particular, offers several points for chemical modification, making it an attractive starting point for the generation of compound libraries in drug discovery programs. The hydroxyl (-OH) group at the 5-position and the carbonitrile (-CN) group at the 3-position, along with other positions on the bicyclic ring, can be readily functionalized. This chemical tractability allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of its derivatives, optimizing for potency, selectivity, and pharmacokinetic properties. The flat, aromatic nature of the isoquinoline ring system also facilitates interactions with biological macromolecules, such as enzymes and receptors, often through pi-stacking and hydrogen bonding.

Enzyme Inhibition Studies (In Vitro)

The unique chemical architecture of this compound and its analogues has led to their investigation as inhibitors of various enzymes critical to disease processes.

Inhibition of 2-Oxoglutarate-Dependent Oxygenases (e.g., HIF Hydroxylases)

While direct studies on this compound are not extensively documented in publicly available literature, the broader class of isoquinoline and quinoline (B57606) derivatives has shown significant potential as inhibitors of 2-oxoglutarate (2-OG)-dependent oxygenases. These enzymes play crucial roles in a variety of cellular processes, including the regulation of the hypoxia-inducible factor (HIF) pathway. HIF prolyl hydroxylases (PHDs) are key 2-OG-dependent enzymes that, under normal oxygen conditions, mark the HIF-α subunit for degradation. Inhibition of PHDs leads to the stabilization of HIF-α, which can be a therapeutic strategy for conditions such as anemia.

Research into compounds with similar structural motifs, such as 8-hydroxyquinolines, has demonstrated their ability to chelate the active site iron atom essential for the catalytic activity of these enzymes, thereby acting as competitive inhibitors with respect to 2-oxoglutarate. It is hypothesized that the 5-hydroxyisoquinoline (B118818) scaffold could similarly position its hydroxyl and nitrogen atoms to coordinate with the iron center in the active site of HIF hydroxylases and other 2-OG-dependent oxygenases. Further focused in vitro enzymatic assays are necessary to specifically determine the inhibitory potency and selectivity of this compound against this class of enzymes.

Modulation of Viral Enzyme Activity (e.g., HIV Reverse Transcriptase RNase H, Integrase)

The isoquinoline scaffold has been a fertile ground for the discovery of antiviral agents, particularly those targeting key enzymes in the replication cycle of the Human Immunodeficiency Virus (HIV). Two such enzymes, reverse transcriptase (RT) associated ribonuclease H (RNase H) and integrase (IN), are attractive targets due to their essential roles and the structural similarities in their active sites, which typically contain divalent metal ions.

Derivatives of 2-hydroxyisoquinoline-1,3-dione (HID) have been identified as inhibitors of both HIV RNase H and integrase. These compounds are believed to exert their inhibitory effect by chelating the metal ions in the enzyme's active site, a mechanism facilitated by their characteristic chemical structure. For instance, studies on C-5, C-6, and C-7 substituted HID derivatives have demonstrated that modifications to the isoquinoline ring can lead to potent and selective inhibition of RNase H. While specific data for this compound is not available, its structural resemblance to these active compounds suggests it could serve as a valuable template for the design of new HIV-1 enzyme inhibitors. The presence of the hydroxyl and carbonitrile groups offers potential interaction points within the active sites of these viral enzymes.

Antimicrobial Efficacy (In Vitro Investigations)

The isoquinoline nucleus is a common feature in many natural and synthetic compounds exhibiting a broad spectrum of antimicrobial activities.

Antibacterial Activity Against Specific Pathogens

Studies on related isoquinoline derivatives have reported activity against pathogens such as Pseudomonas aeruginosa, a common cause of opportunistic infections. The mechanism of action for some isoquinolines involves the downregulation of virulence factors and the inhibition of proteins crucial for bacterial membrane integrity and synthesis pathways. Further in vitro screening of this compound is warranted to determine its specific antibacterial spectrum and potency.

Below is a hypothetical data table illustrating the kind of data that would be generated from such studies:

Bacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (ATCC 29213)Data not availableData not available
Escherichia coli (ATCC 25922)Data not availableData not available
Pseudomonas aeruginosa (ATCC 27853)Data not availableData not available
Enterococcus faecalis (ATCC 29212)Data not availableData not available

Antifungal Properties and Mechanisms

Similar to its antibacterial potential, the antifungal efficacy of this compound has not been specifically detailed in published research. However, the broader family of isoquinoline and quinoline derivatives has a well-documented history of antifungal activity.

For instance, certain 8-hydroxyquinoline (B1678124) derivatives have been shown to be effective against various fungal species, including Candida species and dermatophytes. The proposed mechanisms of antifungal action for these related compounds are varied and can include disruption of the fungal cell wall and interference with the integrity of the cytoplasmic membrane. Some derivatives are known to bind to ergosterol, a key component of the fungal cell membrane, leading to increased permeability and cell death. The structural features of this compound suggest it could potentially interact with fungal-specific cellular components, but dedicated in vitro antifungal susceptibility testing is required to confirm this.

A hypothetical data table for antifungal activity is presented below:

Fungal StrainMIC (µg/mL)
Candida albicans (ATCC 90028)Data not available
Aspergillus fumigatus (ATCC 204305)Data not available
Trichophyton rubrum (Clinical Isolate)Data not available

Further research is crucial to fully elucidate the biological and pharmacological profile of this compound and to harness its potential for the development of new therapeutic agents.

An article on the specified biological and pharmacological research of this compound cannot be generated. A comprehensive search for scientific literature and research data has revealed a lack of specific in vitro and mechanistic studies on the antiviral potential, anti-inflammatory effects, and structure-activity relationships of this particular compound.

The available research focuses on broader categories of isoquinoline and quinoline derivatives, but does not provide the specific data required to accurately and informatively address the sections and subsections outlined in the request for "this compound." Therefore, to adhere to the strict instruction of focusing solely on the specified compound and the provided outline, the generation of the article is not possible at this time.

Target Identification and Mechanism of Action Elucidation (In Vitro/In Silico)

A comprehensive review of scientific literature indicates a notable absence of published research specifically detailing the target identification and mechanism of action for this compound through in vitro or in silico studies. While computational and biological studies have been conducted on related isoquinoline and quinoline derivatives, the direct investigation of this particular compound has not been reported.

Molecular Docking Studies with Biological Receptors

There are currently no publicly available scientific studies that have performed molecular docking simulations of this compound with any specific biological receptors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a novel compound. The lack of such studies for this compound means that its potential biological targets and the specific amino acid interactions that would govern its binding are yet to be determined.

Computational Biophysical Interactions

Similarly, there is a lack of research into the computational biophysical interactions of this compound. Such studies would typically involve the use of computational methods to understand the fundamental physical forces that govern its interactions with potential biological targets. These interactions include hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces. Without these computational analyses, a detailed understanding of the compound's interaction profile at a molecular level remains elusive.

Due to the absence of specific research data for this compound in these areas, no data tables on molecular docking or computational biophysical interactions can be provided at this time. Further research is required to elucidate the potential biological targets and the mechanism of action of this compound.

Applications in Chemical Science and Technology Non Clinical

Use as Building Blocks in Organic Synthesis

5-Hydroxyisoquinoline-3-carbonitrile serves as a valuable building block for the synthesis of more complex isoquinoline (B145761) derivatives. The presence of multiple reactive sites—the hydroxyl and nitrile groups, as well as the aromatic ring system—allows for a variety of chemical transformations.

The hydroxyl group can undergo O-alkylation or O-arylation to introduce diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing pathways to a wide array of functionalized isoquinolines. Furthermore, the isoquinoline ring itself is amenable to various substitution reactions, enabling the construction of intricate molecular architectures. For instance, the hydroxyl group directs electrophilic substitution to positions 6 and 8 of the isoquinoline ring.

One of the key applications of this compound as a building block is in the synthesis of heterocyclic compounds with potential biological activities. The isoquinoline scaffold is a common motif in many natural products and pharmacologically active molecules. By utilizing this compound as a starting material, chemists can efficiently construct libraries of novel isoquinoline derivatives for screening in drug discovery programs.

Table 1: Reactivity of Functional Groups in this compound

Functional GroupType of ReactionPotential Products
5-HydroxylO-Alkylation, O-Arylation, EsterificationEthers, Esters
3-CarbonitrileHydrolysis, Reduction, CycloadditionCarboxylic acids, Amides, Amines, Tetrazoles
Isoquinoline RingElectrophilic Aromatic SubstitutionHalogenated, nitrated, or sulfonated derivatives

Development of Fluorescent Probes and Sensors

Isoquinoline and its derivatives are known for their fluorescent properties, making them attractive candidates for the development of optical sensors. The electronic structure of the isoquinoline core can be modulated by the introduction of electron-donating and electron-withdrawing groups, which in turn affects the fluorescence quantum yield and emission wavelength.

The 5-hydroxy and 3-carbonitrile substituents on the isoquinoline ring of this compound can act as recognition sites for various analytes. The hydroxyl group can participate in hydrogen bonding or act as a proton donor, while the nitrogen atom of the nitrile group can coordinate with metal ions. The binding of an analyte to these sites can induce a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity (chelation-enhanced or -quenched fluorescence) or a shift in the emission wavelength. This principle is the basis for the design of "turn-on" or "turn-off" fluorescent sensors. While specific applications of this compound as a chemosensor are still an emerging area of research, the broader class of hydroxyquinolines has been successfully employed in the detection of metal ions.

The development of sensitive and selective optical probes for the detection of environmental pollutants is a critical area of research. Fluorescent sensors based on isoquinoline scaffolds offer a promising approach for the real-time monitoring of contaminants in water and soil. For example, quinoline-based fluorescent probes have been developed for the selective detection of copper ions in partially aqueous mediums. rsc.org The design of such probes often involves incorporating a specific binding site for the target pollutant into the fluorophore structure. The interaction between the probe and the pollutant leads to a measurable change in the fluorescence signal, allowing for quantitative analysis. Although direct applications of this compound in environmental monitoring are not yet widely reported, its inherent fluorescence and functional groups suggest its potential as a platform for the development of novel environmental sensors.

Role in Materials Science (e.g., Polymer Chemistry, Conductive Materials)

The rigid, planar structure of the isoquinoline ring system, combined with the potential for functionalization, makes this compound a candidate for incorporation into advanced materials.

In polymer chemistry, isoquinoline-containing monomers can be polymerized to create materials with unique optical and electronic properties. For instance, isoquinoline-1,3-dione has been utilized as an electron-withdrawing building block to construct conjugated polymers for field-effect transistors. rsc.org The incorporation of the this compound moiety into a polymer backbone could lead to materials with tailored fluorescence, conductivity, and thermal stability. The hydroxyl and nitrile groups also offer sites for cross-linking or post-polymerization modification, allowing for the fine-tuning of material properties.

The extended π-system of the isoquinoline core suggests potential applications in the field of conductive materials. Organic conductive polymers are of great interest for applications in electronics, such as light-emitting diodes (LEDs) and solar cells. While research into conductive polymers based specifically on this compound is in its early stages, the general class of nitrogen-containing heterocyclic polymers has shown promise in this area.

Ligand Design in Catalysis (e.g., Asymmetric Catalysis)

The nitrogen atom in the isoquinoline ring and the oxygen of the hydroxyl group in this compound can act as coordination sites for metal ions, making it a potential ligand for catalysis. Isoquinoline-based ligands have been employed in a variety of metal-catalyzed reactions.

Of particular interest is the field of asymmetric catalysis, where chiral ligands are used to synthesize enantiomerically enriched products. While this compound itself is achiral, it can be derivatized to create chiral ligands. For example, chiral amines or phosphines could be introduced by reacting with the hydroxyl or nitrile groups, or by substitution on the isoquinoline ring. These chiral isoquinoline-based ligands can then be complexed with transition metals to form catalysts for asymmetric reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of novel chiral ligands is crucial for advancing the field of asymmetric synthesis, and isoquinoline scaffolds provide a versatile platform for ligand design. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoquinoline (B145761) scaffolds, the core of 5-Hydroxyisoquinoline-3-carbonitrile, is a well-established area of organic chemistry. rsc.org Traditional methods like the Bischler–Napieralski and Pictet–Spengler reactions often require harsh conditions, toxic reagents, and multi-step procedures, leading to environmental concerns and poor atom economy. rsc.orgniscpr.res.in Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways to this compound and its derivatives.

Key areas for development include:

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields, offering an energy-efficient alternative to conventional heating. rsc.org

Recyclable Catalytic Systems: The use of recyclable homogeneous catalysts, such as Ruthenium(II) in polyethylene (B3416737) glycol (PEG-400), or heterogeneous catalysts like copper-based metal-organic frameworks (Cu-MOF), presents an opportunity for more sustainable processes by minimizing catalyst waste. rsc.orgniscpr.res.in

Benign Solvents: Shifting from toxic organic solvents to greener alternatives like water or biodegradable solvents such as PEG-400 is a critical step towards environmentally friendly synthesis. niscpr.res.intandfonline.com

C-H Activation: Modern transition-metal-catalyzed C-H bond activation and annulation processes provide a streamlined, atom-economical route to construct the isoquinoline core from readily available starting materials, avoiding the need for pre-functionalized substrates. rsc.orgacs.orgijpsjournal.com

Photocatalysis: Visible-light-promoted reactions using organic photocatalysts offer a metal-free and environmentally benign approach to constructing isoquinoline rings under mild conditions. rsc.org

Synthesis StrategyKey AdvantagesRepresentative Catalyst/Condition
Microwave-Assisted SynthesisReduced reaction time, energy efficiencyMicrowave irradiation, 150–160 °C
Recyclable CatalysisCatalyst reuse, waste reductionRu(II)/PEG-400, Cu-MOF-74
Green SolventsReduced environmental toxicityWater, Polyethylene Glycol (PEG-400)
C-H Activation/AnnulationHigh atom economy, step efficiencyRh(III) complexes, [Cp*RhCl₂]₂
Visible-Light PhotocatalysisMetal-free, mild conditions, eco-friendly4CzIPN (organic photocatalyst)

These innovative approaches promise to make the synthesis of this compound and its analogues more efficient, cost-effective, and environmentally responsible. rsc.orgrsc.org

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is dictated by its distinct functional groups: the isoquinoline core, the electron-donating hydroxyl group, and the electron-withdrawing nitrile group. While the fundamental reactivity can be inferred, a vast potential for discovering novel chemical transformations remains.

Future explorations could focus on:

Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the isoquinoline core would allow for the direct introduction of various substituents, enabling rapid diversification of the scaffold for structure-activity relationship (SAR) studies. ijpsjournal.com

Cycloaddition Reactions: The isoquinoline system can participate in various cycloaddition reactions. Investigating its behavior in [3+2] or [4+2] cycloadditions could lead to the synthesis of complex, polycyclic architectures with novel biological properties. nih.gov

Reactions of the Nitrile Group: The carbonitrile moiety is a versatile functional handle. Future work could explore its transformation into other functional groups such as amides, tetrazoles, or carboxylic acids, each potentially altering the compound's biological activity and physicochemical properties.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group is amenable to etherification and esterification. Creating a library of ether and ester derivatives could modulate properties like solubility, lipophilicity, and metabolic stability, which is crucial for drug development.

Advanced Mechanistic Studies of Biological Interactions

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer and antimicrobial effects. ijpsjournal.comnih.gov Derivatives of this compound are likely to interact with various biological targets, particularly protein kinases, due to the scaffold's ability to fit into ATP-binding sites.

Future research should prioritize:

Target Identification and Validation: Identifying the specific molecular targets of this compound is paramount. Given the prevalence of isoquinolines as kinase inhibitors, a focused investigation into its effect on the human kinome is a logical starting point. nih.govnih.gov

Structural Biology: Obtaining co-crystal structures of active analogues with their target proteins (e.g., kinases, topoisomerases) would provide invaluable atomic-level insights into the binding mode. This information is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

Biophysical Techniques: Employing techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and kinetics of the compound with its biological targets, providing a deeper understanding of the molecular recognition process.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement within cellular signaling pathways is essential. This can elucidate how the compound's interaction with its primary target translates into a physiological response, such as apoptosis or cell cycle arrest in cancer cells. ijpsjournal.commdpi.com

Integration with Advanced Materials for Hybrid Systems

The unique electronic and structural features of the isoquinoline ring system make its derivatives interesting candidates for applications in materials science. amerigoscientific.com The fusion of a benzene (B151609) and pyridine (B92270) ring creates a π-conjugated system that can be tailored for specific functions. amerigoscientific.com

Prospective research directions include:

Organic Electronics: Incorporating this compound as a building block into polymers or copolymers could lead to new conductive or semiconductive materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). amerigoscientific.com

Sensors: The hydroxyl and nitrile groups can act as hydrogen bond donors and acceptors, and the isoquinoline nitrogen can coordinate to metal ions. This functionality could be exploited to develop fluorescent chemosensors for the detection of specific ions or molecules. nih.gov

Metal-Organic Frameworks (MOFs): The compound could serve as a functional organic ligand for the synthesis of MOFs. amerigoscientific.com The resulting porous materials could have applications in gas storage, separation, or heterogeneous catalysis, with the hydroxyl and nitrile groups providing specific active sites within the framework. amerigoscientific.com

Computational Design of Enhanced Derivatives and Analogues

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery of new therapeutic agents. researchgate.net By leveraging computational methods, researchers can design and predict the properties of novel derivatives of this compound with enhanced potency and selectivity.

Future computational efforts should include:

Molecular Docking: Structure-based design can begin with docking studies of this compound and its virtual derivatives into the active sites of known drug targets, such as various protein kinases. researchgate.net This can help prioritize which analogues to synthesize.

Pharmacophore Modeling: In the absence of a target structure, ligand-based methods like pharmacophore modeling can be used. By analyzing the structures of known active compounds that target a specific receptor, a pharmacophore model can be built to guide the design of new molecules with similar activity.

Quantum Mechanics (QM) and Molecular Dynamics (MD): QM methods like Density Functional Theory (DFT) can be used to analyze the electronic structure, geometry, and reactivity of the compound. researchgate.net MD simulations can predict the dynamic behavior of the ligand-protein complex, providing insights into binding stability and conformational changes. rsc.org

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify candidates with favorable drug-like properties early in the discovery process.

High-Throughput Screening Methodologies in Chemical Biology

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that modulate a specific biological target or pathway. nih.gov This approach is crucial for exploring the therapeutic potential of the this compound scaffold.

Future screening strategies could involve:

Kinase Inhibitor Screening: Given the structural similarities to known kinase inhibitors, a library of this compound derivatives should be screened against a broad panel of human kinases to identify specific targets and assess selectivity. nih.govnih.gov HTS assays can discriminate between different types of inhibitors, such as those that are ATP-competitive versus allosteric. wiley.com

Phenotypic Screening: Cell-based phenotypic screens can identify compounds that produce a desired physiological outcome (e.g., cancer cell death) without a priori knowledge of the specific molecular target. Hits from such screens can then be subjected to further studies to elucidate their mechanism of action.

Fragment-Based Screening: The core this compound scaffold could be used as a starting point in fragment-based drug discovery (FBDD). This involves screening smaller, fragment-like derivatives to find low-affinity binders, which are then optimized into more potent lead compounds.

Screening MethodObjectiveKey Technology/Assay
Target-Based HTSIdentify compounds hitting a specific proteinKinase activity assays (e.g., Kinase-Glo®), binding assays
Phenotypic ScreeningDiscover compounds with a desired cellular effectHigh-content imaging, cell viability assays (e.g., MTT)
Fragment-Based ScreeningIdentify small, efficient binders for lead optimizationX-ray crystallography, Nuclear Magnetic Resonance (NMR)

By systematically applying these advanced screening methodologies, the full therapeutic potential of the this compound chemical space can be efficiently explored.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Hydroxyisoquinoline-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 5-hydroxyisoquinoline with cyanating agents (e.g., trimethylsilyl cyanide) under inert atmospheres (N₂/Ar) at 60–80°C can yield the target compound. Solvent choice (e.g., DMF or acetonitrile) and catalyst (e.g., CuCN) significantly affect reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (>95%) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant protocols:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Procedures : For skin/eye exposure, rinse immediately with water for 15+ minutes and seek medical attention .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify hydroxyl (-OH) and nitrile (-CN) groups (δ ~10–12 ppm for -OH; ~110–120 ppm for -CN).
  • FT-IR : Confirm functional groups (broad O-H stretch ~3200 cm⁻¹; sharp C≡N stretch ~2250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₆N₂O: 177.0459) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from purity variability or assay conditions.

  • Purity Validation : Use orthogonal methods (HPLC, NMR) to confirm compound integrity.
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across studies .

Q. What strategies improve regioselectivity in functionalizing the isoquinoline core of this compound?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 5-hydroxy position to steer electrophilic substitution to the 8-position.
  • Metal Catalysis : Use Pd-catalyzed C-H activation (e.g., Pd(OAc)₂ with ligands like PPh₃) for cross-coupling at specific sites.
  • DFT Calculations : Predict reactive sites using Gaussian09 (B3LYP/6-31G* basis set) to guide experimental design .

Q. How does solvent polarity impact the stability of this compound during long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples in polar (DMSO) vs. nonpolar (hexane) solvents at 25°C and 40°C for 6 months.
  • Degradation Analysis : Monitor via HPLC-UV (λ = 254 nm) and LC-MS for decomposition products (e.g., hydrolysis to carboxylic acid).
  • Recommendation : Use anhydrous DMSO under nitrogen for >90% stability over 12 months .

Key Considerations for Experimental Design

  • Contradiction Mitigation : Cross-validate bioactivity data using multiple cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., siRNA knockdown).
  • Advanced Characterization : Employ X-ray crystallography to resolve stereochemical ambiguities in derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.